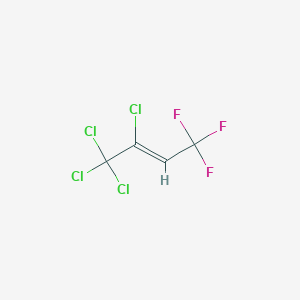
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene, also known as TCTT, is an important organic compound that has a wide range of applications in the chemical industry. It is a colorless, low-volatility liquid with a low boiling point and a high flash point. TCTT is a derivative of toluene, and it is used as a solvent in the manufacture of pharmaceuticals and other organic compounds. It is also used as a starting material for the synthesis of other organic compounds, such as polymers and monomers.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has been used in a wide range of scientific research applications, including the synthesis of polymers, the modification of proteins and enzymes, and the synthesis of monomers. It has also been used in the production of pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, this compound has been used in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene is not fully understood. It is believed to act as a solvent, and it is thought to be able to penetrate the cell membrane and interact with the proteins and enzymes within the cell. It is also believed to be able to interact with the DNA of the cell, and it is thought to be able to modulate the expression of genes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to be an effective solvent, and it has been found to be able to penetrate the cell membrane and interact with the proteins and enzymes within the cell. It has also been found to be able to modulate the expression of genes, and it has been found to be able to interact with the DNA of the cell. In addition, this compound has been found to be able to increase the activity of certain enzymes, and it has been found to be able to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has a number of advantages and limitations for use in laboratory experiments. It is a low-volatility liquid with a low boiling point and a high flash point, which makes it easy to handle and store. In addition, it is a colorless liquid, which makes it easy to identify and measure. However, it is also highly toxic, and it can be corrosive to some materials.
Direcciones Futuras
There are a number of potential future directions for research into 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of polymers and other organic compounds. In addition, further research could be conducted into its potential toxicity, and its potential to interact with other organic compounds. Furthermore, further research could be conducted into its potential to interact with the DNA of the cell, and its potential to modulate the expression of genes. Finally, further research could be conducted into its potential to be used as a starting material for the synthesis of other organic compounds, such as polymers and monomers.
Métodos De Síntesis
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene can be produced by a variety of synthetic methods, including the chlorination of toluene with chlorine, the oxidation of toluene with oxygen, and the reaction of toluene with trifluoromethyl chloride. The most common method for the synthesis of this compound is the reaction of toluene with chlorine in the presence of a catalyst. The reaction is carried out at a temperature of about 150°C in the presence of a copper chloride catalyst. The reaction produces a mixture of this compound and other by-products.
Propiedades
IUPAC Name |
2-methyl-1-(2,2,2-trichloroethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3F3/c1-6-7(5-9(11,12)13)3-2-4-8(6)10(14,15)16/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUVOYHTKYDOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

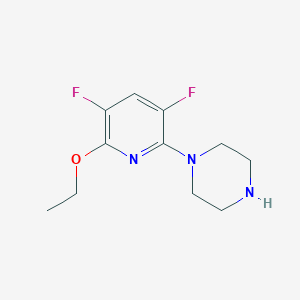
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
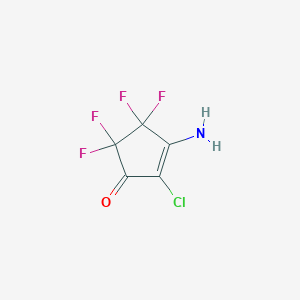

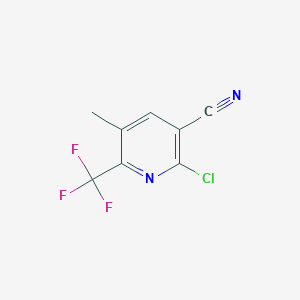
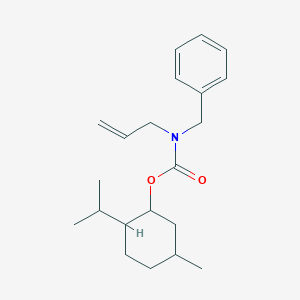
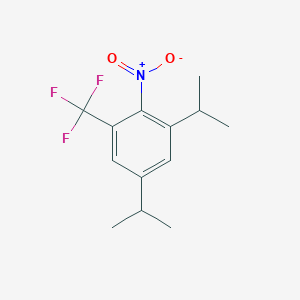
![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)


